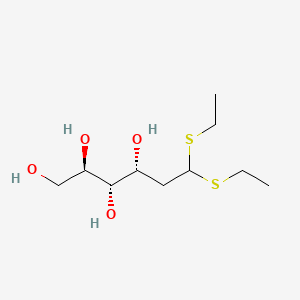
2,3,5,6-tetrachlorophenolate;tetraphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrachlorophenolate;tetraphenylphosphanium is a compound that combines the properties of 2,3,5,6-tetrachlorophenolate and tetraphenylphosphanium. 2,3,5,6-Tetrachlorophenolate is a chlorinated derivative of phenol, known for its use in various industrial applications. Tetraphenylphosphanium is a phosphonium salt often used in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrachlorophenolate typically involves the chlorination of phenol. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an excess of chlorine to achieve full chlorination.
Tetraphenylphosphanium can be synthesized by reacting triphenylphosphine with an alkyl halide, such as methyl iodide, under reflux conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 2,3,5,6-tetrachlorophenolate involves large-scale chlorination reactors where phenol is continuously fed and chlorinated using chlorine gas. The process is optimized for high yield and purity, with by-products being recycled or treated to minimize waste.
Tetraphenylphosphanium is produced industrially by reacting triphenylphosphine with alkyl halides in large reactors. The process is designed to ensure complete reaction and high purity of the final product, which is then purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrachlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Tetraphenylphosphanium participates in:
Nucleophilic Substitution: It can react with nucleophiles to form new phosphonium salts.
Oxidation: It can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols and phenol itself.
Substitution: Various substituted phenols and phosphonium salts.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrachlorophenolate is used in:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of pesticides and dyes.
Biology: In studies related to its toxicological effects and environmental impact.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Used in the production of wood preservatives and disinfectants.
Tetraphenylphosphanium is used in:
Chemistry: As a phase-transfer catalyst and in the synthesis of various organic compounds.
Biology: In studies involving mitochondrial function and as a probe for cellular processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mecanismo De Acción
2,3,5,6-Tetrachlorophenolate exerts its effects through:
Molecular Targets: It targets enzymes involved in oxidative stress and cellular respiration.
Pathways: It disrupts cellular processes by generating reactive oxygen species and interfering with electron transport chains.
Tetraphenylphosphanium acts by:
Molecular Targets: It targets mitochondrial membranes and enzymes.
Pathways: It facilitates the transport of molecules across membranes and modulates mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorophenol: A less chlorinated phenol with similar industrial applications.
Pentachlorophenol: A more highly chlorinated phenol used as a wood preservative.
Triphenylphosphine: A related phosphine compound used in organic synthesis.
Uniqueness
2,3,5,6-Tetrachlorophenolate is unique due to its high degree of chlorination, which imparts greater stability and resistance to degradation. Tetraphenylphosphanium is unique for its ability to act as a phase-transfer catalyst and its role in mitochondrial studies.
Propiedades
Número CAS |
94231-21-7 |
|---|---|
Fórmula molecular |
C30H21Cl4OP |
Peso molecular |
570.3 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachlorophenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C6H2Cl4O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-2-1-3(8)5(10)6(11)4(2)9/h1-20H;1,11H/q+1;/p-1 |
Clave InChI |
YZAOQTAQKWZHHI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


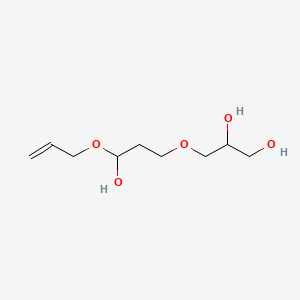

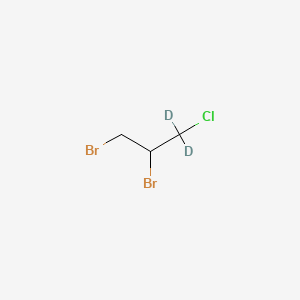
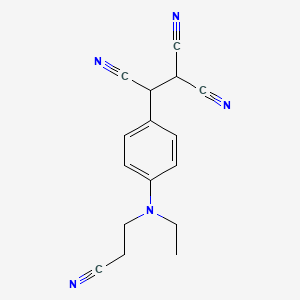
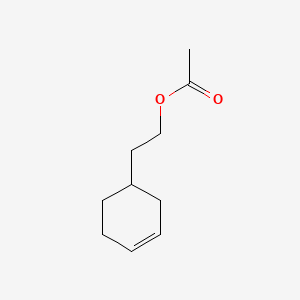
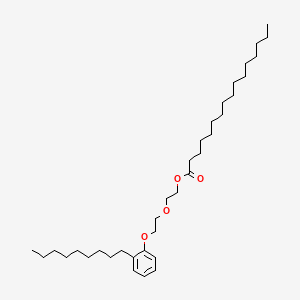

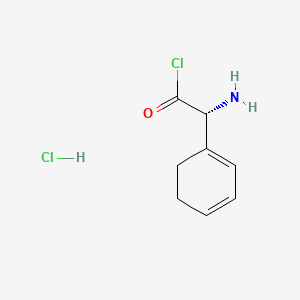
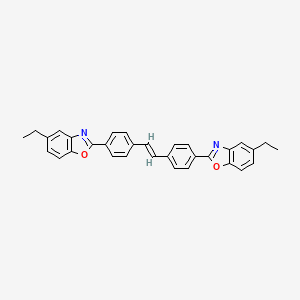
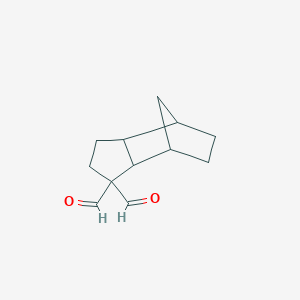
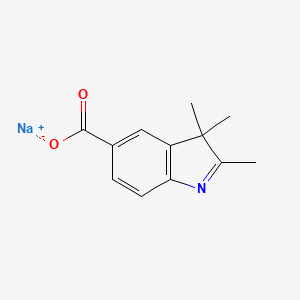
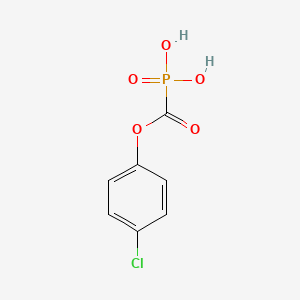
![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)
